molecular formula C18H13ClFN3O3S B2537899 2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide CAS No. 897612-41-8

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide

Cat. No. B2537899
M. Wt: 405.83
InChI Key: CCHUNOPYIKJNPX-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide" is a chemical entity that appears to be related to various research efforts in the synthesis and study of heterocyclic compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and reactive groups such as chloro, nitro, and amide functionalities are common to the compounds discussed in these papers. These functionalities are known to participate in various chemical reactions, which are often leveraged in the synthesis of biologically active molecules, including potential drug candidates .

Synthesis Analysis

The synthesis of related compounds involves the use of multireactive building blocks that can undergo a series of transformations. For example, paper describes the synthesis of N-substituted indole-2-thiols through a ring-opening reaction of a thiadiazole followed by cyclization. Similarly, paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a starting material for the synthesis of various nitrogenous heterocycles. These methods often involve steps such as halogen substitution, reduction of nitro groups, and cyclization, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been characterized using various spectroscopic techniques. For instance, paper reports the characterization of a benzamide derivative using NMR, MS, IR, and X-ray diffraction methods. These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and pi-pi conjugation, which are crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds containing chloro, nitro, and amide groups is diverse. As seen in paper , the presence of a thiadiazole ring can lead to ring-opening reactions and the formation of thioketene intermediates. These intermediates can further react with nucleophiles to form esters or amides. In the context of the compound of interest, such reactivity patterns suggest that it may undergo similar transformations, potentially leading to the formation of various heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like nitro and chloro can affect the acidity of adjacent hydrogen atoms, while the amide functionality can participate in hydrogen bonding, impacting the compound's solubility and melting point. The crystal structure analysis, as performed in paper , provides insights into the solid-state arrangement, which can be correlated with the compound's stability and reactivity. Additionally, the biological activity of these compounds, as investigated through assays like the MTT assay in paper , can provide information on their potential as therapeutic agents.

Scientific Research Applications

Anticonvulsant Activity and Quality Control Methods

Research has demonstrated the potential of thiazole derivatives in anticonvulsant drug development. For instance, studies on N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide have shown promising anticonvulsive activity, emphasizing the relevance of thiazole and nitrobenzamide structures in creating effective anticonvulsant therapies (Sych et al., 2018). This research underlines the importance of quality control and standardization in the development of new medicinal products, showcasing a methodological approach that could be applied to compounds with similar structures.

Antimicrobial Activities

The synthesis of molecules bearing thiazole and nitrobenzamide groups, similar to the target compound, has been explored for their antimicrobial properties. A study on eperezolid-like molecules demonstrated significant anti-Mycobacterium smegmatis activity, indicating the potential of such structures in combating bacterial infections (Yolal et al., 2012). This suggests the broader applicability of the target compound's chemical framework in developing new antimicrobial agents.

properties

IUPAC Name

2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O3S/c19-16-9-14(23(25)26)4-5-15(16)17(24)21-7-6-13-10-27-18(22-13)11-2-1-3-12(20)8-11/h1-5,8-10H,6-7H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHUNOPYIKJNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-4-nitrobenzamide

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